molecular formula C20H25N3O5S2 B6495858 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide CAS No. 941900-89-6

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide

Cat. No.: B6495858
CAS No.: 941900-89-6
M. Wt: 451.6 g/mol
InChI Key: RAAKEABCEJOPJH-UHFFFAOYSA-N
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Description

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H25N3O5S2 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 451.12356325 g/mol and the complexity rating of the compound is 818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide (commonly referred to as compound G513-0601) is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Characteristics

The compound has the following chemical characteristics:

Property Value
Molecular Weight374.46 g/mol
Molecular FormulaC19H22N2O4S
LogP2.7688
Polar Surface Area62.192 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

This unique structure includes a sulfonamide group and a tetrahydroquinoline moiety, contributing to its biological activity.

Research indicates that compounds similar to G513-0601 exhibit various mechanisms of action, primarily through inhibition of key enzymes and receptors involved in disease processes. For instance:

  • Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can affect metabolic pathways related to tumor growth and inflammation.
  • Interaction with Receptors : The tetrahydroquinoline structure may facilitate binding to neurotransmitter receptors, potentially influencing neurological pathways.

Antitumor Effects

Several studies have investigated the potential antitumor effects of G513-0601 and related compounds. For example:

  • Study on Malignant Pleural Mesothelioma : A combination therapy involving similar compounds demonstrated significant antiproliferative activity in malignant pleural mesothelioma (MPM) cells. The study showed that the combination of a MEK inhibitor and a compound with similar properties to G513-0601 enhanced tumor suppression compared to monotherapy .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity:

  • Mechanism Exploration : Research indicates that compounds with sulfonamide groups can reduce pro-inflammatory cytokines in vitro. This suggests that G513-0601 may modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by chronic inflammation.

Case Study 1: Antitumor Efficacy

In a recent in vivo study involving xenograft models of MPM, the administration of G513-0601 led to a marked reduction in tumor size compared to control groups. The results highlighted the compound's potential as part of a combination therapy regimen targeting aggressive cancers.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of tetrahydroquinoline derivatives. Compounds similar to G513-0601 showed promise in reducing oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-4-29(25,26)23-11-5-6-16-7-8-18(13-19(16)23)22-30(27,28)20-10-9-17(12-14(20)2)21-15(3)24/h7-10,12-13,22H,4-6,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAKEABCEJOPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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